![molecular formula C12H28O8S2 B12524149 2-[(1S,2S)-2-(2-hydroxyethyl)cyclohexyl]ethanol;methanesulfonic acid CAS No. 663904-52-7](/img/structure/B12524149.png)
2-[(1S,2S)-2-(2-hydroxyethyl)cyclohexyl]ethanol;methanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1S,2S)-2-(2-hydroxyethyl)cyclohexyl]ethanol;methanesulfonic acid is a compound that consists of a cyclohexyl ring substituted with a hydroxyethyl group and an ethanol group, combined with methanesulfonic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S,2S)-2-(2-hydroxyethyl)cyclohexyl]ethanol typically involves the reaction of cyclohexene with ethylene oxide in the presence of a catalyst to form the hydroxyethyl derivative. This intermediate is then reacted with ethanol under controlled conditions to yield the final product. Methanesulfonic acid is added to stabilize the compound and enhance its solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures are implemented to maintain the purity and stability of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1S,2S)-2-(2-hydroxyethyl)cyclohexyl]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone or cyclohexanecarboxylic acid, while reduction typically produces cyclohexanol derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(1S,2S)-2-(2-hydroxyethyl)cyclohexyl]ethanol;methanesulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer for various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its therapeutic potential in drug development and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism by which 2-[(1S,2S)-2-(2-hydroxyethyl)cyclohexyl]ethanol exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl groups facilitate hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical processes. Methanesulfonic acid enhances the compound’s solubility and stability, allowing it to effectively participate in various reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(1S,2S)-2-(hydroxymethyl)cyclohexyl]ethanol: Similar structure but lacks the hydroxyethyl group.
Cyclohexanol: A simpler compound with a single hydroxyl group on the cyclohexyl ring.
2-(2-hydroxyethyl)cyclohexanol: Contains a hydroxyethyl group but differs in the position of substitution.
Uniqueness
2-[(1S,2S)-2-(2-hydroxyethyl)cyclohexyl]ethanol;methanesulfonic acid is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of methanesulfonic acid further enhances its solubility and stability, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
663904-52-7 |
|---|---|
Molekularformel |
C12H28O8S2 |
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
2-[(1S,2S)-2-(2-hydroxyethyl)cyclohexyl]ethanol;methanesulfonic acid |
InChI |
InChI=1S/C10H20O2.2CH4O3S/c11-7-5-9-3-1-2-4-10(9)6-8-12;2*1-5(2,3)4/h9-12H,1-8H2;2*1H3,(H,2,3,4)/t9-,10-;;/m0../s1 |
InChI-Schlüssel |
UBVPTAMEKWRUTJ-BZDVOYDHSA-N |
Isomerische SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1CC[C@H]([C@@H](C1)CCO)CCO |
Kanonische SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1CCC(C(C1)CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[2.2.1]heptan-2-ylphosphonic dichloride](/img/structure/B12524074.png)
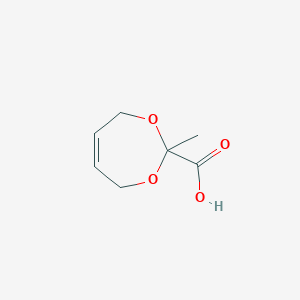
![[2,2-Bis(4-methylphenyl)ethenyl]propanedinitrile](/img/structure/B12524098.png)

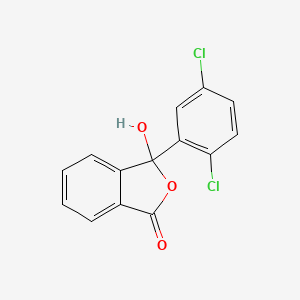
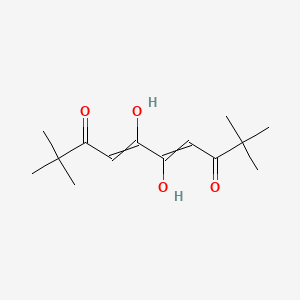
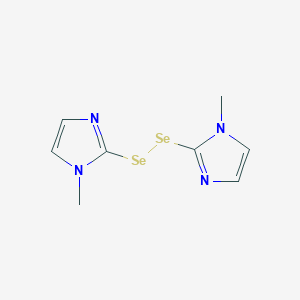
![4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]-](/img/structure/B12524115.png)
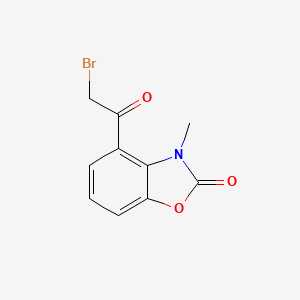
![1H-Indole-3-hexadecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12524120.png)
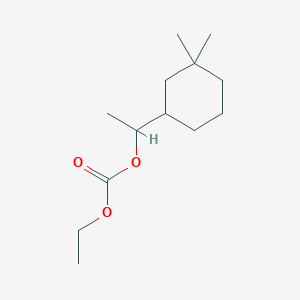
![1-[2-(2,2-Diphenylethenyl)phenyl]-2-phenylacetylene](/img/structure/B12524136.png)

![3-(4-Nitrophenyl)-6-pyridin-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12524154.png)
